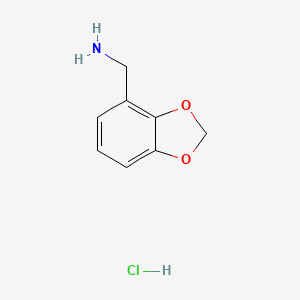

1,3-Benzodioxol-4-ylmethanamine;hydrochloride

Description

BenchChem offers high-quality 1,3-Benzodioxol-4-ylmethanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzodioxol-4-ylmethanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-benzodioxol-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;/h1-3H,4-5,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKZPCXUHOKLGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 4-Aminomethyl-1,3-benzodioxole Hydrochloride

Chemical Identity, Isomerism, and Synthetic Utility in Drug Discovery

Executive Summary

The benzodioxole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for the catechol group and functioning as a pharmacokinetic modulator via CYP450 interaction.

This guide addresses a critical nomenclature ambiguity regarding 4-aminomethyl-1,3-benzodioxole hydrochloride . While frequently requested under this name due to legacy "3,4-methylenedioxy" numbering, the commercially relevant and bioactive isomer is almost exclusively 5-aminomethyl-1,3-benzodioxole (commonly known as Piperonylamine ).

This whitepaper definitively resolves this isomer confusion, provides validated synonyms for procurement, and details the synthesis and quality control of the primary bioactive isomer (5-position), while characterizing the rare regioisomer (4-position) to prevent experimental error.

Chemical Identity & Nomenclature Resolution

2.1 The "Isomer Trap": 4- vs. 5- Substitution

In the 1,3-benzodioxole system, the oxygen atoms are numbered 1 and 3. The benzene ring carbons are numbered 4, 5, 6, and 7.

-

The 5-Isomer (Piperonylamine): The substituent is "para" to the oxygen at position 1. This is the standard intermediate derived from Piperonal.

-

The 4-Isomer (Ortho): The substituent is adjacent to the oxygen bridge. This is a rare research chemical.

Critical Note: Users often search for "4-aminomethyl" because the parent group is historically called "3,4-methylenedioxybenzyl." In that legacy system, the "3,4" refers to the dioxy bridge positions on a benzene ring, not the amine position.

2.2 Comparative Identity Table

| Feature | Target A (The Standard) | Target B (The Rare Isomer) |

| Common Name | Piperonylamine Hydrochloride | 1,3-Benzodioxol-4-ylmethanamine |

| Systematic Name | 1,3-Benzodioxol-5-ylmethanamine HCl | 1,3-Benzodioxol-4-ylmethanamine HCl |

| Legacy Name | 3,4-Methylenedioxybenzylamine HCl | None (often mislabeled) |

| CAS (Free Base) | ||

| CAS (HCl Salt) | Not routinely listed | |

| Availability | High (Global Suppliers) | Low (Custom Synthesis) |

| Major Application | Tadalafil analogs, MDMA precursors, pesticide synergists | Structure-Activity Relationship (SAR) studies |

2.3 Validated Synonyms for Procurement (5-Isomer)

When sourcing the standard building block, use these identifiers to ensure you receive the correct regioisomer:

-

Piperonylamine hydrochloride

-

(Benzo[d][1,3]dioxol-5-yl)methanamine hydrochloride[1]

-

3,4-(Methylenedioxy)benzylamine hydrochloride

-

5-(Aminomethyl)-1,3-benzodioxole hydrochloride

Structural Taxonomy & Ontology (Visualization)

The following diagram illustrates the nomenclature hierarchy and the structural divergence between the two isomers.

Figure 1: Decision tree for identifying the correct chemical entity based on nomenclature intent.

Synthesis Protocol: 5-Aminomethyl-1,3-benzodioxole HCl

Since the 5-isomer is the predominant target for drug discovery, this protocol details its synthesis. The hydrochloride salt is preferred over the free base to prevent oxidation and "carbamic acid" formation upon exposure to atmospheric CO₂.

Method: Reductive Amination via Oxime Intermediate. Rationale: Direct alkylation of ammonia with piperonyl chloride leads to over-alkylation (secondary/tertiary amines). The oxime route guarantees a primary amine.

4.1 Reaction Scheme

-

Condensation: Piperonal + Hydroxylamine

Piperonal Oxime -

Reduction: Piperonal Oxime + Zn/AcOH (or H₂/Pd)

Piperonylamine -

Salt Formation: Piperonylamine + HCl (gas/ether)

Piperonylamine HCl

4.2 Step-by-Step Methodology

Step 1: Formation of Piperonal Oxime

-

Dissolve Piperonal (15.0 g, 100 mmol) in Ethanol (50 mL) .

-

Add an aqueous solution of Hydroxylamine Hydrochloride (8.3 g, 120 mmol) and Sodium Acetate (10.0 g) .

-

Heat to reflux for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Cool to 0°C. The oxime will precipitate as white crystals.

-

Filter, wash with cold water, and dry. Yield: ~90-95%.

Step 2: Reduction to Free Amine

-

Dissolve the oxime (10.0 g) in Glacial Acetic Acid (100 mL) .

-

Slowly add Zinc Dust (25.0 g) in portions over 1 hour, keeping temperature <40°C (Exothermic!).

-

Stir for 4 hours at room temperature.

-

Filter off zinc residues. Basify the filtrate with 50% NaOH to pH >12.

-

Extract with Dichloromethane (3 x 50 mL) .

-

Dry organic layer over anhydrous

and evaporate to yield the pale yellow oil (Free Base).

Step 3: Conversion to Hydrochloride Salt

-

Dissolve the crude oil in anhydrous Diethyl Ether (50 mL) .

-

Cool to 0°C in an ice bath.

-

Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

-

A white precipitate forms immediately.

-

Filter the solid and wash with cold ether.

-

Recrystallize from Ethanol/Ether if high purity is required.

4.3 Synthesis Workflow Diagram

Figure 2: Step-wise synthesis from Piperonal to the Hydrochloride salt.

Quality Control & Characterization

To validate the identity of the synthesized or purchased compound, the following parameters must be met.

| Test | Specification (HCl Salt) | Diagnostic Signal |

| Appearance | White to off-white crystalline powder | Discoloration indicates oxidation (pink/brown). |

| Melting Point | 228°C - 230°C | Sharp range indicates high purity. |

| 1H NMR (DMSO-d6) | Consistent with structure | |

| Solubility | Soluble in water, DMSO, Methanol | Insoluble in non-polar solvents (Hexane, Ether). |

Self-Validation Check:

Dissolve a small amount of the salt in water and add

Applications in Drug Discovery[4]

6.1 Pharmacophore Utility

The 1,3-benzodioxole ring is a "privileged structure" in medicinal chemistry.

-

CYP450 Inhibition: The methylenedioxy ring can act as a suicide substrate for Cytochrome P450 enzymes, extending the half-life of co-administered drugs [1].

-

Conformational Restriction: It mimics the steric bulk of a dimethoxy group but is planar, often improving binding affinity in narrow pockets.

6.2 Key Reactions

The aminomethyl group serves as a versatile nucleophile:

-

Amide Coupling: Reacts with carboxylic acids to form benzodioxole-containing amides (common in TRPV1 antagonists).

-

Reductive Amination: Reacts with ketones to form secondary amines (e.g., in the synthesis of MDMA analogs or alkaloid derivatives).

References

-

Murray, M. (2000). Mechanisms of inhibitory and heteroactivation of cytochrome P450 by methylenedioxyphenyl compounds. Current Drug Metabolism.

-

PubChem Compound Summary. (2023). Piperonylamine (CID 75799). National Center for Biotechnology Information.

-

Sigma-Aldrich. (2023). Piperonylamine Hydrochloride Product Sheet.

-

Common Chemistry. (2023). CAS Registry Number 16099-52-4 Details. American Chemical Society.

Sources

1,3-Benzodioxole-4-methanamine (CAS 182634-34-0): A Comprehensive Guide to Structural Utility and Synthetic Methodologies

Executive Summary

1,3-Benzodioxole-4-methanamine free base is a highly versatile primary amine building block utilized extensively in medicinal chemistry and organic synthesis. By combining a rigid, metabolically stable benzodioxole core with a highly reactive methanamine handle, this compound serves as a foundational scaffold for developing novel therapeutics. As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical structural pharmacology and practical, bench-level execution, ensuring that researchers can seamlessly integrate this compound into their drug discovery pipelines.

Structural Pharmacology & Mechanistic Utility

The Benzodioxole Bioisostere

The 1,3-benzodioxole (methylenedioxyphenyl) group is a classic bioisostere for the catechol moiety. Unlike catechols, which are rapidly metabolized by Catechol-O-Methyltransferase (COMT) and readily oxidized, the benzodioxole ring is highly resistant to such enzymatic degradation. This substitution significantly enhances the pharmacokinetic half-life and oral bioavailability of the resulting drug candidate. Furthermore, the oxygen atoms in the dioxole ring act as potent hydrogen bond acceptors, while the overall lipophilicity of the fused bicyclic system improves cell membrane permeability.

The 4-Position Advantage

Positioning the primary amine at the 4-position—rather than the more common 5-position (seen in standard MDMA or paroxetine precursors)—provides a unique spatial geometry. This "bent" or ortho-like topology relative to the dioxole oxygen is highly valuable for accessing cryptic binding pockets in target proteins, such as the ATP-binding sites of specific kinases or allosteric sites on G-protein coupled receptors (GPCRs). Recent network pharmacology studies have even identified 1,3-benzodioxole-4-methanamine derivatives in bioactive natural extracts (such as Piper nigrum L.) evaluated for their antidiabetic properties and ability to enhance insulin sensitivity[1].

Physicochemical Properties & Analytical Characterization

To ensure reproducibility and analytical precision during synthesis, the fundamental properties of CAS 182634-34-0 are summarized in the table below.

| Property | Value |

| Chemical Name | 1,3-Benzodioxole-4-methanamine |

| CAS Registry Number | 182634-34-0[2] |

| Molecular Formula | C8H9NO2[3] |

| Molecular Weight | 151.16 g/mol [2] |

| Monoisotopic Mass | 151.06277 Da[3] |

| SMILES Notation | C1OC2=CC=CC(=C2O1)CN[3] |

| PubChem CID | 118402806[4] |

Data supported by authoritative chemical databases including 3[3] and 2[2].

Synthetic Workflows & Experimental Methodologies

As a primary amine, 1,3-benzodioxole-4-methanamine is highly nucleophilic and readily participates in amide couplings, reductive aminations, and sulfonamide formations to generate bioactive scaffolds.

Workflow from 1,3-Benzodioxole-4-methanamine to screening.

Protocol: HATU-Mediated Amide Coupling

Objective: To synthesize a stable amide derivative using 1,3-benzodioxole-4-methanamine and a generic carboxylic acid, minimizing racemization and maximizing yield.

Causality of Experimental Choices: HATU is selected over traditional carbodiimides (like EDC/HOBt) due to its superior efficiency in coupling sterically hindered substrates. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and drive the catalytic cycle without competing with the primary amine for the activated ester.

Self-Validating System: This protocol incorporates an intrinsic feedback loop. By utilizing LC-MS monitoring (Step 3), the scientist validates the consumption of the starting material before proceeding. Furthermore, the sequential aqueous work-up (Step 4) acts as a chemical purification validation: the basic bicarbonate wash removes unreacted acid, while the acidic wash removes unreacted amine, ensuring that only the neutral amide product remains in the organic phase.

Step-by-Step Methodology:

-

Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add DIPEA (2.0 equiv). Stir at room temperature for 15 minutes. Rationale: This pre-activation forms the highly reactive O-7-azabenzotriazol-1-yl ester intermediate.

-

Nucleophilic Addition: Add 1,3-Benzodioxole-4-methanamine free base (1.1 equiv) dropwise to the activated mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation: The disappearance of the starting acid mass and the appearance of the product mass [M+H]+ confirms reaction progression.

-

Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 (to remove unreacted acid), 1M HCl (to remove unreacted amine), and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

HATU-mediated amide coupling protocol using CAS 182634-34-0.

References

-

2h-1,3-benzodioxol-4-ylmethanamine (C8H9NO2) - PubChemLite Source: uni.lu / PubChemLite URL:[Link]

-

CID 118402806 | C8H7NO2 - PubChem Source: nih.gov / PubChem URL:[Link]

-

VOLATILE ANTIDIABETIC PROPERTIES OF PIPER NIGRUM L. ETHANOL EXTRACT: NETWORK PHARMACOLOGY STUDY AND ANTIOXIDANT ACTIVITY Source: ResearchGate URL:[Link]

Sources

Structural Isomerism in Methylenedioxybenzylamines: A Comparative Technical Guide to 4- vs. 5-Piperonylamine

Executive Summary

In the landscape of fragment-based drug discovery, the benzodioxole motif (methylenedioxybenzene) is a privileged scaffold.[1] However, a critical ambiguity often arises in nomenclature and application regarding its aminomethyl derivatives.[1] While 5-piperonylamine (the standard commercial "Piperonylamine") is ubiquitous in alkaloid synthesis and peptidomimetics, its regioisomer, 4-piperonylamine , represents a sterically distinct and synthetically challenging "orphan" isomer.[1][2]

This guide dissects the structural, synthetic, and pharmacological divergences between these two isomers.[1] It is designed to prevent regio-chemical errors in library design and to highlight the utility of the 4-isomer as a tool for modulating metabolic stability and steric selectivity.[1][2][3]

Molecular Architecture & Nomenclature[1][2]

The term "piperonylamine" is a trivial name that historically defaults to the 5-substituted isomer derived from piperonal (heliotropin).[1][3] Strict IUPAC nomenclature is required to distinguish them effectively.[1][3]

| Feature | 5-Piperonylamine (Standard) | 4-Piperonylamine (Isomer) |

| IUPAC Name | (Benzo[d][1,3]dioxol-5-yl)methanamine | (Benzo[d][1,3]dioxol-4-yl)methanamine |

| CAS Number | 2620-50-0 | 110931-73-2 (HCl salt: 2177259-47-9) |

| Structure | Meta/Para substitution relative to dioxole oxygens.[2][3] | Ortho substitution relative to dioxole oxygen.[1][3] |

| Symmetry | Asymmetric induction due to ortho-clash.[1][2][3] | |

| Common Precursor | Piperonal (3,4-methylenedioxybenzaldehyde) | 2,3-Methylenedioxybenzaldehyde |

Structural Visualization

The following diagram illustrates the numbering convention and the steric environment of both isomers.

Figure 1: Structural divergence showing the steric crowding in the 4-isomer caused by the proximity of the dioxole oxygen lone pairs.[2]

Synthetic Accessibility & Routes[2][3]

The primary reason 5-piperonylamine is dominant in literature is synthetic ease.[1][2][3] The 4-isomer requires directed metalation strategies that are often avoided in high-throughput synthesis.[1][2][3]

Route A: 5-Piperonylamine (Commodity Scale)

This synthesis is self-validating due to the high stability of the aldehyde precursor.[2][3]

-

Starting Material: Piperonal (3,4-methylenedioxybenzaldehyde).[1][3]

-

Reaction: Reductive amination with Hydroxylamine or Ammonia/H2.[1][3]

-

Yield: Typically >90%.

Route B: 4-Piperonylamine (Specialist Scale)

The 2,3-methylenedioxy substitution pattern is thermodynamically less favored and harder to access.[2][3]

-

Key Step (Ortho-Lithiation): The ring oxygens direct lithiation to the 4-position (ortho).[1][3]

-

Formylation: Quench with DMF to get 2,3-methylenedioxybenzaldehyde.

Figure 2: Divergent synthetic pathways. The 4-isomer requires kinetic control via lithiation, whereas the 5-isomer follows thermodynamic electrophilic aromatic substitution (EAS) rules.[2][3]

Physicochemical & Electronic Divergence

Understanding the electronic differences is crucial for isostere replacement in SAR studies.

The Ortho Effect (4-Isomer)

In 4-piperonylamine, the aminomethyl group is vicinal (adjacent) to the ring oxygen.[2][3]

-

H-Bonding: Potential for an intramolecular hydrogen bond between the amine proton and the dioxole oxygen.[1][3] This can "lock" the conformation, reducing entropic penalty upon binding to a receptor.[1]

-

Basicity (pKa): The inductive withdrawal (-I effect) of the ortho-oxygen is stronger than in the meta/para position.[3] Expect the 4-isomer to be slightly less basic (lower pKa) than the 5-isomer.[2][3]

Metabolic Stability (CYP450)

Benzodioxoles are known Mechanism-Based Inhibitors (MBI) of CYP450 enzymes.[3] The catalytic heme iron attacks the methylene bridge (

-

5-Piperonylamine: The methylene bridge is exposed.[1][2][3] High risk of CYP inhibition.[1][3]

-

4-Piperonylamine: The substituent at position 4 creates steric bulk near the methylene bridge.[1][3] This can hinder the approach of the bulky CYP heme group to the methylene hydrogens, potentially reducing metabolic toxicity compared to the 5-isomer.[1]

Experimental Protocol: Selective Synthesis of 4-Piperonylamine

Since 5-piperonylamine is commercially available, this protocol focuses on the synthesis of the rarer 4-isomer, validated for high purity.[1][2][3]

Reagents

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq)

-

N,N-Dimethylformamide (DMF) (1.5 eq)[2]

-

Sodium Cyanoborohydride (

)[3] -

Ammonium Acetate (

)[3]

Step-by-Step Methodology

-

Directed Ortho-Lithiation (DoM):

-

Setup: Flame-dry a 3-neck flask under Argon. Add anhydrous ether, 1,3-benzodioxole, and TMEDA.[1][2]

-

Cooling: Cool to -78°C (Dry ice/Acetone). This is critical to prevent benzyne formation or polymerization.[1][3]

-

Lithiation: Add n-BuLi dropwise over 30 mins. The solution will turn yellow/orange.[1] Stir for 1 hour at -78°C. Causality: The oxygen lone pairs coordinate Lithium, directing deprotonation specifically to the C-4 position.[1][3]

-

-

Formylation:

-

Add DMF dropwise.[1][3] Warm naturally to Room Temperature (RT) over 2 hours.

-

Workup: Quench with saturated

.[1][3] Extract with EtOAc.[1][3] The product is 2,3-(methylenedioxy)benzaldehyde .[1][3] -

QC Check: 1H NMR should show an aldehyde peak at ~10.2 ppm and a specific splitting pattern (doublet-doublet-doublet) for the aromatic protons, distinct from the singlet/doublet mix of the 3,4-isomer.[2][3]

-

-

Reductive Amination:

-

Salt Formation (Self-Validating Step):

Pharmacological Application: SAR Tuning

When to switch from 5-piperonylamine to 4-piperonylamine in your drug scaffold:

| Scenario | Recommended Isomer | Reasoning |

| Initial HTS Library | 5-Piperonylamine | Cheap, accessible, explores standard chemical space.[2][3] |

| Metabolic Hotspot | 4-Piperonylamine | If the 5-isomer shows high CYP inhibition, the 4-isomer may block the carbene formation via steric hindrance.[2][3] |

| Receptor Selectivity | 4-Piperonylamine | If the binding pocket is narrow or requires a "bent" conformation (e.g., Dopamine D3/D4 selectivity), the 4-isomer induces a distinct vector.[3] |

| Solubility Issues | 4-Piperonylamine | The lower symmetry and lower crystal lattice energy often result in better solubility for the 4-isomer salts.[2][3] |

Comparative Data Summary

| Property | 5-Piperonylamine | 4-Piperonylamine |

| Melting Point (HCl) | 230-235°C | 195-200°C (Lower lattice energy) |

| 1H NMR (CH2-N) | ~3.70 ppm | ~3.85 ppm (Deshielded by ortho-O) |

| CYP Inhibition | High (Potent) | Moderate/Low (Sterically hindered) |

References

-

PubChem Compound Summary. (2023). Piperonylamine (Benzo[d][1,3]dioxol-5-ylmethanamine).[2][3] National Center for Biotechnology Information.[1][3] [Link]

-

Dallanoce, C., et al. (2020).[1] Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI Molecules. (Demonstrates the utility of steric hindrance in benzodioxole isomers for receptor selectivity). [Link][3]

-

Murray, M. (2000).[1][3] Mechanisms of inhibitory and heteroactivatory interactions with cytochrome P450 enzymes. Current Drug Metabolism. (Foundational text on methylenedioxy carbene formation). [Link]

-

Snieckus, V. (1990).[1][3] Directed ortho metalation.[1][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. (The authoritative source for the lithiation chemistry required for the 4-isomer). [Link][3]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1,3-Benzodioxole-5-methanamine, α-methyl- | CymitQuimica [cymitquimica.com]

- 3. (1,3-Dioxaindan-5-ylmethyl)(methyl)amine | C9H11NO2 | CID 421238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TDMA (drug) - Wikipedia [en.wikipedia.org]

- 5. Piperonylamine (CAS 2620-50-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Benzo[d][1,3]dioxol-4-ylmethanol | CymitQuimica [cymitquimica.com]

- 7. echemi.com [echemi.com]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-Aminomethyl-1,3-benzodioxole Hydrochloride

Abstract

This application note provides a detailed, validated protocol for the synthesis of 4-aminomethyl-1,3-benzodioxole hydrochloride, also known as piperonylamine HCl. This compound is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of various therapeutic agents.[1][2] The described method employs a one-pot reductive amination of piperonal (3,4-methylenedioxybenzaldehyde) using ammonium chloride and the mild reducing agent, sodium borohydride. This approach is efficient, scalable, and avoids the use of more hazardous reagents. The protocol includes comprehensive steps for reaction execution, product isolation, purification via recrystallization, and rigorous characterization to confirm the identity and purity of the final hydrochloride salt.

Introduction and Scientific Rationale

The 1,3-benzodioxole moiety is a key pharmacophore found in numerous biologically active compounds.[3][4] Its derivative, 4-aminomethyl-1,3-benzodioxole, serves as a critical primary amine intermediate for constructing more complex molecular architectures. The synthesis of this intermediate is foundational for research programs targeting novel therapeutics.

The chosen synthetic strategy is reductive amination , a robust and widely used method for forming carbon-nitrogen bonds.[5][6][7] This process involves two key stages occurring in a single reaction vessel:

-

Imine Formation: The reaction between the aldehyde (piperonal) and an amine source (ammonia, generated in situ from ammonium chloride) forms an intermediate known as an imine (or Schiff base). This reaction is typically reversible and sometimes acid-catalyzed.[8]

-

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to form the desired primary amine.

Causality of Reagent Selection:

-

Piperonal: The readily available and stable aldehyde starting material.

-

Ammonium Chloride (NH₄Cl): Serves as the nitrogen source, providing ammonia in equilibrium for the initial imine formation.

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent. It is highly effective for reducing imines to amines but is less reactive towards the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct (piperonyl alcohol).[9][10] This selectivity is a key advantage for achieving a high yield of the desired amine.[10]

-

Methanol (MeOH): An excellent solvent for all reactants and for the NaBH₄ reduction step. It also participates in the protonation step following hydride attack.[8]

-

Hydrochloric Acid (HCl): Used to protonate the synthesized free amine, converting it into its hydrochloride salt.[11] Amine HCl salts are typically stable, crystalline solids that are easier to handle, purify, and store compared to their often oily or volatile free-base counterparts.[12]

Reaction Scheme:

(Self-generated image, not from search results) Figure 1: Overall reaction scheme for the reductive amination of piperonal to form 4-aminomethyl-1,3-benzodioxole, followed by conversion to its hydrochloride salt.

Materials and Methods

Reagents and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| Piperonal (Heliotropin) | ≥99% | Sigma-Aldrich | Starting Material |

| Ammonium Chloride (NH₄Cl) | ACS Reagent, ≥99.5% | Fisher Scientific | Amine Source |

| Sodium Borohydride (NaBH₄) | ≥98%, powder | Acros Organics | Reducing Agent |

| Methanol (MeOH) | ACS Grade, anhydrous | J.T. Baker | Reaction Solvent |

| Dichloromethane (DCM) | ACS Grade | VWR | Extraction Solvent |

| Hydrochloric Acid (HCl) | 37%, Certified ACS Plus | Fisher Scientific | For Salt Formation & pH |

| Sodium Hydroxide (NaOH) | Pellets, ACS Reagent | EMD Millipore | For Basification |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | Drying Agent |

| Deionized Water (DI H₂O) | Type II | In-house | |

| Round-bottom flasks, magnetic stirrer, reflux condenser, separatory funnel, Büchner funnel, pH paper, TLC plates (silica gel 60 F₂₅₄) | Standard laboratory glassware |

Experimental Workflow Diagram

The overall process from starting materials to the final, characterized product is outlined below.

Caption: Synthesis and Purification Workflow.

Step-by-Step Protocol

PART A: Synthesis of 4-Aminomethyl-1,3-benzodioxole (Free Base)

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add piperonal (15.0 g, 100 mmol) and ammonium chloride (8.0 g, 150 mmol).

-

Solvent Addition: Add 200 mL of anhydrous methanol. Stir the suspension at room temperature until the piperonal has completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0-5 °C with continuous stirring.

-

Reductant Addition: Slowly add sodium borohydride (5.7 g, 150 mmol) to the cold suspension in small portions over 30-45 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH eluent system. The reaction is complete when the piperonal spot (visualized under UV light) has been consumed.

PART B: Work-up and Isolation of the Free Base

-

Quenching: Cool the reaction mixture again in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 2M HCl (aq) until gas evolution ceases and the pH is acidic (~pH 2). This neutralizes excess NaBH₄.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Basification: To the remaining aqueous residue, add 100 mL of DI water. Cool the mixture in an ice bath and basify by slowly adding 6M NaOH (aq) until the pH is strongly basic (~pH 12-14).[11] This converts the amine hydrochloride salt to the free amine.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the free amine with dichloromethane (3 x 75 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate on a rotary evaporator to yield the crude 4-aminomethyl-1,3-benzodioxole as an oil.

PART C: Formation and Purification of the HCl Salt

-

Salt Formation: Dissolve the crude amine oil in 150 mL of diethyl ether or isopropyl alcohol.[13] While stirring, slowly add a solution of 4M HCl in dioxane or bubble anhydrous HCl gas through the solution until no further precipitate forms.[12][14]

-

Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether (2 x 30 mL) to remove non-polar impurities.

-

Recrystallization (Purification): For highest purity, recrystallize the crude HCl salt from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[13] Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Final Product: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. The final product should be a white crystalline solid.

Results and Characterization

Data Summary

| Parameter | Value |

| Starting Material (Piperonal) | 15.0 g (100 mmol) |

| Theoretical Yield of HCl Salt | 18.76 g |

| Typical Actual Yield | 15.0 - 16.5 g |

| Typical Percent Yield | 80 - 88% |

| Appearance | White crystalline solid |

| Melting Point (Literature) | 225-227 °C |

| ¹H NMR (D₂O, 400 MHz) | δ 7.02 (d, 1H), 6.98 (s, 1H), 6.92 (d, 1H), 6.05 (s, 2H), 4.01 (s, 2H) |

| IR (KBr, cm⁻¹) | ~2900-3100 (N-H stretch, salt), ~1600, 1490, 1440 (aromatic C=C) |

Characterization Workflow

The identity and purity of the final compound must be rigorously confirmed.

Caption: Product Analysis and Validation Workflow.

Self-Validation and Trustworthiness: The protocol's integrity is ensured by cross-verifying data from multiple orthogonal techniques. A sharp melting point indicates high purity. ¹H NMR confirms the molecular structure by showing the expected protons with correct chemical shifts and integrations (e.g., the singlet for the -O-CH₂-O- group at ~6.05 ppm, the aromatic protons, and the benzylic -CH₂-NH₃⁺ protons at ~4.01 ppm). FT-IR confirms the presence of key functional groups, particularly the broad amine salt stretch.

Safety Precautions

-

Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources and perform additions slowly.

-

Hydrochloric Acid: Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Dichloromethane: Volatile and a suspected carcinogen. All extractions and solvent removals must be performed in a well-ventilated fume hood.

-

General: All steps of this procedure should be carried out by trained personnel in a chemical laboratory with appropriate safety measures in place.

Conclusion

This application note details an optimized and reliable method for the preparation of 4-aminomethyl-1,3-benzodioxole HCl. The reductive amination approach is high-yielding, uses readily available and relatively safe reagents, and provides a straightforward path to a key intermediate for drug discovery and development. The included characterization workflow ensures the production of a high-purity, validated final product.

References

-

Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Retrieved from [Link]

-

Larrow, J. F., & Pfaltz, A. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. Retrieved from [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

- Google Patents. (n.d.). US3337630A - Process for the purification of amines.

-

ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

- Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.

-

OpenStax. (n.d.). 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6). Retrieved from [Link]

-

Jones, T. C., & Tomkinson, N. C. O. (n.d.). A PRACTICAL PROCEDURE FOR CARBONYL α-OXIDATION: SYNTHESIS OF (2-BENZOYLOXY)-1,4-CYCLOHEXANEDIONE MONO-ETHYLENE KETAL. Organic Syntheses. Retrieved from [Link]

-

Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

-

Zhang, Y., et al. (2021). 4-Aminoquinolines Bearing a 1,3-Benzodioxole Moiety: Synthesis and Biological Evaluation as Potential Antifungal Agents. Chemistry & Biodiversity, 18(5), e2100106. Retrieved from [Link]

-

MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

-

Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. Retrieved from [Link]

- Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.

- Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.

Sources

- 1. 4-Aminoquinolines Bearing a 1,3-Benzodioxole Moiety: Synthesis and Biological Evaluation as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 11. Isolation (Recovery) [chem.ualberta.ca]

- 12. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. orgsyn.org [orgsyn.org]

Application Note: Strategic Deployment of 1,3-Benzodioxol-4-ylmethanamine in Fragment-Based Drug Discovery (FBDD)

Executive Summary

This application note details the utility of 1,3-Benzodioxol-4-ylmethanamine (CAS: 160538-51-2) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). While the 3,4-methylenedioxy motif (benzodioxole) is a "privileged structure" found in blockbuster drugs (e.g., Tadalafil, Paroxetine), it is predominantly exploited at the 5-position.

The 4-substituted isomer described here offers a distinct vector for chemical space exploration. Its proximity to the oxygenated ring system creates unique steric and electronic environments, often resulting in superior selectivity profiles compared to its 5-substituted regioisomers. This guide provides validated protocols for biophysical screening (STD-NMR) and chemical elaboration (Parallel Synthesis) to accelerate hit-to-lead campaigns.

Fragment Profile & Physicochemical Suitability[1]

The "Rule of Three" (Ro3) Analysis

1,3-Benzodioxol-4-ylmethanamine exemplifies an ideal fragment, strictly adhering to Astex’s Rule of Three, ensuring sufficient distinct chemical space remains for elaboration.

| Property | Value | Ro3 Criteria | Status |

| Molecular Weight | 151.16 Da | < 300 Da | ✅ Pass |

| cLogP | ~1.1 | < 3 | ✅ Pass |

| H-Bond Donors | 2 (NH₂) | ≤ 3 | ✅ Pass |

| H-Bond Acceptors | 3 (O, O, N) | ≤ 3 | ✅ Pass |

| PSA | 44.5 Ų | < 60 Ų | ✅ Pass |

| Rotatable Bonds | 1 | ≤ 3 | ✅ Pass |

Structural Advantages: The "Ortho-Effect"

Unlike the linear 5-isomer, the 4-position amine is spatially adjacent to the dioxole oxygen.

-

Conformational Bias: The lone pair on the ring oxygen can engage in intramolecular hydrogen bonding or electrostatic repulsion with the exocyclic amine, potentially pre-organizing the fragment for binding (reducing entropic penalty).

-

Vector Geometry: Derivatization at the 4-position directs substituents "back" towards the core or into orthogonal pockets, distinct from the linear extension of 5-substituted analogs.

Screening Protocol: Saturation Transfer Difference (STD) NMR[3][4][5][6]

For fragments of this size (<200 Da), binding affinities are often in the millimolar range (

Experimental Setup

-

Instrument: 600 MHz NMR spectrometer (or higher) equipped with a cryoprobe.

-

Temperature: 298 K (standard), adjustable based on protein stability.

-

Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D₂O.

-

Critical Note: Avoid protonated buffers (e.g., Tris, HEPES) that overlap with the fragment's methylene/aromatic signals.

-

Sample Preparation

-

Fragment Stock: Dissolve 1,3-Benzodioxol-4-ylmethanamine to 100 mM in DMSO-d6.

-

Assay Mix:

-

Protein Concentration: 10–20 µM.

-

Fragment Concentration: 0.5–1.0 mM (Ligand:Protein ratio of 50:1 to 100:1).

-

DMSO-d6 final concentration: < 2%.

-

Pulse Sequence Parameters (STD-NMR)

To ensure reliable detection of the transient binding event:

-

Pulse Sequence: stddiff (Bruker) or equivalent.

-

On-Resonance Irradiation: -0.5 ppm or -1.0 ppm (targeting protein methyls).

-

Off-Resonance Irradiation: 30 ppm (control).

-

Saturation Train: Gaussian or E-Burp pulses; Total saturation time = 2.0 to 3.0 seconds.

-

Relaxation Delay: > 2.0 seconds to ensure full equilibrium.

-

Scans: 64 to 128 scans (interleaved to minimize drift artifacts).

Data Interpretation

-

Positive Hit: Signals corresponding to the benzodioxole aromatic protons (6.7–6.9 ppm) and the benzylic methylene (~3.8 ppm) appear in the difference spectrum.

-

Epitope Mapping: Compare the integral intensity of the aromatic vs. methylene protons in the STD spectrum relative to the reference spectrum.

-

Insight: If the aromatic signals show higher %STD effect than the amine-adjacent methylene, the hydrophobic core is likely the primary anchor point.

-

Chemical Elaboration: Fragment Growing[6]

Once binding is validated, the primary amine serves as a versatile handle for "Fragment Growing." The most robust reaction for library expansion is amide coupling.

Protocol: Parallel Amide Synthesis (Microscale)

This protocol is designed for 96-well plate format to screen 50–100 carboxylic acid partners simultaneously.

Reagents:

-

Amine: 1,3-Benzodioxol-4-ylmethanamine (HCl salt preferred for stability).

-

Acids: Diverse library of carboxylic acids (Ro3 compliant).

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF.

Step-by-Step Procedure:

-

Stock Prep:

-

Amine Solution: 0.2 M in DMF.

-

Acid Solution: 0.2 M in DMF.

-

HATU Solution: 0.2 M in DMF.

-

DIPEA: Pure.[1]

-

-

Dispensing (per well):

-

Add 50 µL Acid solution (10 µmol, 1.0 eq).

-

Add 50 µL HATU solution (10 µmol, 1.0 eq).

-

Add 5.2 µL DIPEA (30 µmol, 3.0 eq).

-

Shake for 5 mins to activate acid.

-

Add 50 µL Amine solution (10 µmol, 1.0 eq).

-

-

Reaction: Seal plate and shake at Room Temperature for 16 hours.

-

Workup (SPE):

-

Dilute with 200 µL MeOH.

-

Pass through SCX-2 (Strong Cation Exchange) cartridges.

-

Wash: MeOH (removes unreacted acids/HATU byproducts).

-

Elute: 2M NH₃ in MeOH (releases the product amide).

-

-

Analysis: Evaporate solvent and analyze by LC-MS.

Visualizing the FBDD Workflow

The following diagram illustrates the critical path from screening the specific fragment to validating the hit.

Figure 1: Strategic workflow for advancing the benzodioxole fragment from initial NMR screen to library generation.

Case Study Application: Kinase Hinge Binding

Hypothesis: The benzodioxole oxygen atoms can mimic the adenosine ribose interactions, while the amine (protonated or acylated) interacts with the hinge region backbone or the "sugar pocket" glutamate.

-

Binding Mode: The 4-position amine allows the benzodioxole to sit deep in the pocket, with the amine pointing toward the solvent front or the gatekeeper residue.

-

Optimization:

-

Step 1: Screen fragment against a panel of kinases (e.g., p38, CDK2) using the STD-NMR protocol above.

-

Step 2: Upon hit confirmation, synthesize a library of Amides (targeting the hydrophobic back-pocket) and Ureas (to pick up additional H-bonds on the DFG motif).

-

Result: This strategy often yields leads with distinct selectivity profiles compared to classic 5-substituted benzodioxole inhibitors.

-

References

-

Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Guiding Principles for Fragment-Based Drug Discovery." Journal of Medicinal Chemistry. Link

-

Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry. Link

-

Costantino, L., & Barlocco, D. (2006). "Privileged structures as leads in medicinal chemistry."[2] Current Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Preventing ring opening of benzodioxoles under acidic conditions

Status: Active Ticket ID: BZD-PROTECT-001 Subject: Preventing Methylenedioxy Ring Cleavage in Acidic Media Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

The Core Issue: The 1,3-benzodioxole (methylenedioxy) moiety is chemically an aromatic acetal . While robust under basic and neutral conditions, it is inherently vulnerable to electrophilic attack at the oxygen atoms by strong Lewis acids (e.g., AlCl₃, BBr₃) or strong Brønsted acids in the presence of nucleophiles.

The Failure Mechanism: Users often experience "tarring," yield loss, or formation of catechols during electrophilic aromatic substitution (EAS). This occurs because the conditions intended to activate the aromatic ring (for nitration or acylation) inadvertently activate the acetal oxygens for cleavage.

Visualizing the "Bug": Mechanism of Ring Failure

The following diagram illustrates the specific pathway you must avoid.

Caption: The "Acetal Vulnerability" pathway. Strong Lewis acids coordinate to the ethereal oxygen, facilitating nucleophilic displacement of the methylene bridge.

Troubleshooting Guide (FAQ Format)

Ticket #1: Friedel-Crafts Acylation is turning my reaction black/tarry.

User Report: "I am trying to acylate 1,3-benzodioxole using Acetyl Chloride and AlCl₃ in DCM. The reaction exotherms and the product disappears."

Diagnosis: Aluminum Chloride (AlCl₃) is a "hard" Lewis acid. While it activates the acyl chloride, it also coordinates strongly to the benzodioxole oxygens. In the presence of the chloride ion (released from acetyl chloride), this leads to nucleophilic attack on the methylene carbon, cleaving the ring.

The Fix (Protocol Upgrade):

-

Switch Catalyst: Replace AlCl₃ with Tin(IV) Chloride (SnCl₄) . SnCl₄ is a milder Lewis acid that activates the acyl chloride but has a lower affinity for the ether oxygens.

-

Temperature Control: Maintain the reaction strictly below 0°C (ideally -10°C to -5°C) during addition.

-

Alternative: If AlCl₃ is mandatory, use it in exact stoichiometric amounts (1.05 eq) and add the catalyst to the substrate at -20°C to favor complexation with the acylating agent over the ring oxygens.

Ticket #2: Nitration yields are low; spotting catechols on TLC.

User Report: "Using standard mixed acid (Conc. H₂SO₄ / HNO₃) causes significant decomposition."

Diagnosis:

The heat of mixing H₂SO₄ and HNO₃ generates a high concentration of nitronium ions (

The Fix (Protocol Upgrade):

-

Solvent Swap: Use Acetic Acid as the solvent.

-

Reagent Change: Use 70% HNO₃ in Acetic Acid. This forms a milder nitrating species.

-

Cryogenic Conditions: If using Acetyl Nitrate (generated from Acetic Anhydride + HNO₃), keep the temperature below -10°C. Acetyl nitrate is highly effective but explosive if overheated; it prevents the need for sulfuric acid entirely.

Validated Experimental Protocols

Protocol A: Safe Friedel-Crafts Acylation (The SnCl₄ Method)

Target: Prevention of ring cleavage during ketone formation.

Reagents:

-

1,3-Benzodioxole (1.0 eq)

-

Acyl Chloride (1.1 eq)

-

Tin(IV) Chloride (SnCl₄) (1.1 eq) [Handle with care: Fuming liquid]

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

-

Solvation: Dissolve 1,3-benzodioxole and Acyl Chloride in anhydrous DCM. Cool to -10°C using an ice/salt bath.

-

Addition: Add SnCl₄ dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Do not let internal temp rise above 0°C.

-

Reaction: Stir at 0°C for 2 hours. Monitor via TLC. The dark red/orange complex is normal; black tar indicates decomposition.

-

Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of ice and dilute HCl. (The HCl prevents the precipitation of Tin salts).

-

Workup: Separate organic layer, wash with brine, dry over MgSO₄.

Protocol B: Non-Destructive Nitration

Target: Mono-nitration without hydrolysis.

Reagents:

Step-by-Step Workflow:

-

Dissolution: Dissolve the substrate in Glacial Acetic Acid (approx. 5 mL per gram of substrate). Cool to 0°C .[3]

-

Preparation of Nitrating Mix: In a separate vessel, mix HNO₃ (1.05 eq) with Acetic Acid.

-

Addition: Add the acid mixture dropwise to the substrate solution.

-

Temperature Gate: Allow the reaction to warm to Room Temperature only after addition is complete. Stir for 1-3 hours.

-

Isolation: Pour into ice water. The nitro-benzodioxole usually precipitates as a solid. Filter and wash with cold water.

Decision Matrix: Reagent Selection

Use this logic flow to select the correct reagents for your transformation.

Caption: Reagent selection logic to maximize ring survival. Green nodes indicate recommended "Safe" pathways.

Quantitative Data: Stability Thresholds

| Parameter | Safe Zone | Danger Zone (Ring Opening Risk) |

| Temperature (Acylation) | -20°C to 0°C | > 40°C (with Lewis Acids) |

| Temperature (Nitration) | < 10°C | > 25°C (in mixed acid) |

| Lewis Acid Strength | Mild (SnCl₄, ZnCl₂, FeCl₃) | Strong (BBr₃, AlI₃, AlCl₃ w/ excess) |

| Solvent System | DCM, Acetic Acid, Nitrobenzene | Water/Acid mixtures (Reflux), Benzene (Reflux) |

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Hydroxyl Group Including 1,2- and 1,3-Diols (Methylenedioxy Derivatives). Wiley.

-

Friedel-Crafts Acylation of 1,3-Benzodioxole. Pollon, D., et al. (2024).[1][2] Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726.

-

Cleavage Mechanisms. Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers.[4][5][6] Synthesis, 1983(04), 249-282. (Establishes the mechanism of Lewis Acid-catalyzed ether cleavage to be avoided).

-

Nitration Methodologies. Smith, K., et al. (2001). A fast and mild method for the nitration of aromatic rings (N2O5/Fe(III)).[3] Tetrahedron Letters, 42, 1343-1345.

Sources

Technical Support Center: Optimizing Yield of Ortho-Substituted Benzodioxole Amines

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthesis, Regiocontrol, and Stability of Ortho-Substituted 1,3-Benzodioxole Amines

Introduction: The "Ortho" Paradox

Welcome to the technical support hub for benzodioxole chemistry. If you are here, you are likely facing the "5-Position Trap."

In 1,3-benzodioxole scaffolds, the methylenedioxy bridge is a strong electron-donating group that directs Electrophilic Aromatic Substitution (EAS) primarily to the 5-position (para to one oxygen, meta to the other). Accessing the 4-position (ortho to the bridgehead oxygen)—or installing substituents ortho to an amine at the 5-position—requires breaking this inherent electronic bias.

This guide addresses the three most common failure modes:

-

Regiochemical Drift: Inability to install the amine or substituent at the sterically hindered 4-position.

-

Ring Instability: Cleavage of the dioxole ring (catechol formation) during Lewis acid catalysis.

-

Nitrogen Source Failure: Low yields during Curtius rearrangement or Buchwald-Hartwig coupling.

Module 1: Accessing the 4-Position (The "Hard" Ortho)

User Issue: "I am trying to nitrate 1,3-benzodioxole to get the 4-nitro derivative, but I only isolate the 5-nitro isomer."

Root Cause: Electronic control. The 5-position is electronically activated and sterically accessible. The 4-position is sterically crowded by the dioxole ring and less activated. EAS will never favor the 4-position efficiently.

Solution: Switch to Directed Ortho Metalation (DoM) . The bridgehead oxygen atoms serve as weak Directing Metalation Groups (DMGs), allowing lithiation at the 4-position.

Protocol 1.1: 4-Lithiation and Carboxylation

Use this route to generate 1,3-benzodioxole-4-carboxylic acid, a precursor to the amine via Curtius rearrangement.

-

Reagents: n-Butyllithium (n-BuLi, 1.1 eq), TMEDA (1.1 eq), THF (anhydrous).

-

Setup: Flame-dried glassware, Argon atmosphere.

-

Step-by-Step:

-

Cool THF/TMEDA mixture to -78°C .

-

Add n-BuLi dropwise. Crucial: Maintain temp < -70°C to prevent attack on the CH2 bridge.

-

Stir for 1 hour at -78°C.

-

Quench: Bubble dry CO2 gas into the solution (or pour onto crushed dry ice) to form the lithium carboxylate.

-

Workup: Acidify to pH 2 with HCl. Isolate the 4-carboxylic acid.

-

Troubleshooting Checklist:

-

Low Yield? Ensure TMEDA is fresh. It breaks up n-BuLi aggregates, increasing reactivity.

-

Ring Cleavage? If you see catechol byproducts, your temperature drifted above -40°C during lithiation.

Module 2: Nitrogen Installation (The Amine Step)

User Issue: "My Curtius rearrangement failed; the intermediate decomposed." or "Buchwald coupling on the 4-bromo substrate is stalling."

Analysis: The 4-position is sterically hindered.[2] Standard bulky ligands in Buchwald couplings may prevent oxidative addition. In Curtius rearrangements, the acyl azide can be unstable.

Decision Matrix: Which Route?

Protocol 2.1: Optimized Curtius Rearrangement (One-Pot)

Avoids isolation of explosive acyl azides.

-

Reagents: 1,3-benzodioxole-4-carboxylic acid (1 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq), t-Butanol (excess, as solvent/reactant).

-

Procedure:

-

Dissolve acid in t-Butanol.

-

Add TEA and DPPA at room temperature.

-

Heat to 80°C (reflux) for 4–6 hours. Mechanism: Acid -> Acyl Azide -> Isocyanate -> Boc-Amine.

-

Result: 4-(Boc-amino)-1,3-benzodioxole.

-

Deprotection: Use TFA/DCM (1:1) to reveal the free amine.

-

Protocol 2.2: Sterically Demanding Buchwald-Hartwig

If starting from 4-bromo-1,3-benzodioxole.

-

Catalyst: Pd(OAc)2 or Pd2(dba)3.

-

Ligand: XPhos or BrettPhos . Why? These bulky, electron-rich biaryl phosphines are specifically designed to facilitate oxidative addition into sterically hindered aryl halides.

-

Base: Cs2CO3 (weak base prevents side reactions) or NaOtBu.

-

Solvent: Toluene or Dioxane, 100°C.

Module 3: Stability & Ring Cleavage

User Issue: "I treated my benzodioxole amine with BBr3 to remove a methyl group elsewhere, and the whole molecule fell apart."

Root Cause: The methylenedioxy bridge is an acetal. It is highly susceptible to cleavage by strong Lewis acids (BBr3, AlCl3, BCl3), converting the benzodioxole into a catechol (dihydroxybenzene).

Stability Table: Reagent Compatibility

| Reagent Class | Examples | Compatibility | Notes |

| Strong Lewis Acids | BBr3, AlCl3, BCl3 | INCOMPATIBLE | Rapid cleavage to catechol. |

| Brønsted Acids | HCl, H2SO4, TFA | Compatible | Stable under standard deprotection conditions (e.g., Boc removal). |

| Hydrogenation | H2, Pd/C | Caution | Benzylic C-O bonds can cleave under high pressure/temp. Use mild conditions (1 atm, RT). |

| Oxidants | KMnO4, CrO3 | Caution | Can oxidize the CH2 bridge to a carbonate (cyclic carbonate). |

| Bases | NaOH, LiOH, amines | Compatible | Highly stable to base hydrolysis. |

Troubleshooting FAQ

Q: I am getting a mixture of 4- and 5-substituted products during bromination. How do I purify?

-

A: 4-bromo-1,3-benzodioxole is significantly more polar than the 5-bromo isomer due to the dipole moment alignment. Use flash chromatography with a gradient of Hexanes:Ethyl Acetate. The 5-bromo usually elutes first.

Q: Can I use n-BuLi to lithiate 5-bromo-1,3-benzodioxole to get the 4-lithio species?

-

A: NO. Lithium-Halogen exchange is faster than deprotonation. You will generate the 5-lithio species. If you want the 4-position, you must start with the unsubstituted benzodioxole and use DoM, or use a "halide dance" strategy (advanced), but DoM is cleaner.

Q: My amine is turning purple/black on the bench.

-

A: Electron-rich anilines (like benzodioxole amines) are prone to oxidation. Store under Argon at -20°C. Purify as the HCl salt for better long-term stability.

Visualizing the Workflow

The following diagram illustrates the critical path for synthesizing the 4-amine vs. the 5-amine.

References

-

Snieckus, V. (1990). Directed ortho metalation.[7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

- Context: The foundational text on Directed Ortho Metalation (DoM), establishing the protocols for using alkoxy groups (like the dioxole oxygens)

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

- Context: Definitive guide on selecting ligands (XPhos, BrettPhos) for coupling amines to sterically hindered aryl halides, such as 4-bromo-1,3-benzodioxole.

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[9] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

- Context: The original methodology for the DPPA-mediated Curtius rearrangement, avoiding the isolation of hazardous acyl azide intermedi

-

Cabedo, N., et al. (2001). Synthesis and dopaminergic activity of 4-substituted 1,3-benzodioxoles. Journal of Medicinal Chemistry.

- Context: Specific application of DoM strategies to synthesize 4-substituted benzodioxoles for pharmaceutical applic

Sources

- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. uwindsor.ca [uwindsor.ca]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Technical Support Center: Reductive Amination of Electron-Rich Aromatic Aldehydes

Welcome to the technical support center for the reductive amination of electron-rich aromatic aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet common, transformation. Electron-rich aromatic aldehydes can present unique hurdles due to their electronic properties, which influence the key steps of imine formation and reduction. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these challenges and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reductive amination of an electron-rich aromatic aldehyde is sluggish or not proceeding to completion. What are the likely causes and how can I address this?

A1: This is a common issue when working with electron-rich aromatic aldehydes. The electron-donating groups on the aromatic ring decrease the electrophilicity of the carbonyl carbon, making the initial nucleophilic attack by the amine and the subsequent dehydration to form the imine the rate-limiting steps.[1]

Here is a systematic approach to troubleshoot a stalled or slow reaction:

-

Optimize pH: The formation of the imine is highly pH-dependent.[2] For electron-rich aldehydes, imine formation is often favored under mildly acidic conditions (pH 4-5).[2][3] This protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. However, be cautious, as a pH that is too low will protonate the amine, rendering it non-nucleophilic.[2]

-

Choice of Reducing Agent: The choice of reducing agent is critical. For a one-pot reaction, you need a reagent that selectively reduces the iminium ion in the presence of the aldehyde.

-

Sodium Cyanoborohydride (NaBH3CN): This is often a good choice as it is more selective for the iminium ion over the aldehyde at mildly acidic pH.[2][6][7]

-

Sodium Triacetoxyborohydride (NaBH(OAc)3): This is another excellent, mild, and selective reagent that is particularly effective and often provides higher yields with fewer side products.[4][5][6][7] It is generally not necessary to add acetic acid when using this reagent with aldehydes.[5]

-

Sodium Borohydride (NaBH4): This is a stronger reducing agent and can reduce the aldehyde directly, leading to lower yields of the desired amine.[2][6] If using NaBH4, it is best to perform the reaction in a stepwise manner: first, allow the imine to form completely, and then add the NaBH4.[2][4]

-

-

Water Removal: The formation of the imine from the aldehyde and amine is a reversible reaction that produces water.[6] Removing water can help drive the equilibrium towards the imine, thereby increasing the overall reaction rate.

-

Troubleshooting Tip: Add a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture.

-

-

Catalysis: For particularly challenging substrates, consider catalytic methods.

Q2: I am observing significant amounts of the corresponding alcohol as a byproduct. How can I prevent this?

A2: The formation of the alcohol byproduct is a clear indication that the aldehyde is being reduced before it can form the imine. This is a common issue, especially when using less selective or overly reactive reducing agents.

Here’s how to minimize alcohol formation:

-

Switch to a More Selective Reducing Agent: As mentioned in Q1, NaBH(OAc)3 and NaBH3CN are significantly more selective for the iminium ion over the aldehyde compared to NaBH4.[2][6][7] Switching to one of these reagents is the most effective way to prevent aldehyde reduction.

-

Staged Addition (Stepwise Protocol): If you must use NaBH4, do not add it at the beginning of the reaction. Allow the aldehyde and amine to stir together for a period to ensure maximum imine formation before introducing the reducing agent.[2][4][11]

-

pH Control: At a slightly acidic pH (4-5), the imine is protonated to form an iminium ion, which is more readily reduced by agents like NaBH3CN than the aldehyde itself.[2]

Q3: My reaction is producing a significant amount of a dialkylated or tertiary amine byproduct. How can I improve the selectivity for the desired secondary amine?

A3: Overalkylation occurs when the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde. This can be a significant issue.[5][9]

Strategies to control overalkylation include:

-

Stoichiometry Control: Using a slight excess of the primary amine can help to outcompete the secondary amine product for reaction with the aldehyde.[5]

-

Stepwise Procedure: A stepwise approach can be very effective.[4][5]

-

Form the imine in a suitable solvent like methanol.

-

Isolate the imine if possible, or use the crude mixture directly.

-

Reduce the imine in a separate step with a reducing agent like NaBH4.

-

-

Catalyst Choice: Certain catalysts, such as specific iridium complexes with picolinamide ligands, have been shown to be highly selective for the formation of secondary amines.[9]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)3)

This protocol is generally a good starting point for electron-rich aromatic aldehydes due to the mild and selective nature of the reducing agent.[4][5]

Materials:

-

Electron-rich aromatic aldehyde (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 eq)

-

Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the electron-rich aromatic aldehyde and the amine.

-

Add the anhydrous solvent (DCE is often preferred for faster reactions).[5]

-

Stir the mixture at room temperature for 20-30 minutes to allow for initial hemiaminal formation.

-

Add the sodium triacetoxyborohydride in one portion.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH4)

This protocol is useful when overalkylation is a concern or when using the less selective but often more readily available NaBH4.[4][11]

Materials:

-

Electron-rich aromatic aldehyde (1.0 eq)

-

Primary amine (1.1-1.5 eq)

-

Anhydrous methanol (MeOH)

-

Sodium borohydride (NaBH4) (1.1-1.5 eq)

-

Molecular sieves (optional)

Procedure: Step A: Imine Formation

-

Dissolve the electron-rich aromatic aldehyde and the primary amine in anhydrous methanol in a round-bottom flask.

-

If desired, add activated 3Å or 4Å molecular sieves to absorb the water formed.

-

Stir the mixture at room temperature for 1-4 hours, or until imine formation is judged to be complete by TLC or NMR analysis of an aliquot.

Step B: Reduction 4. Cool the reaction mixture to 0 °C in an ice bath. 5. Slowly add sodium borohydride in small portions. Be cautious as hydrogen gas will be evolved. 6. Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS). 7. Quench the reaction by the slow addition of water. 8. Concentrate the mixture under reduced pressure to remove the methanol. 9. Extract the aqueous residue with an organic solvent. 10. Dry the combined organic extracts, filter, and concentrate. 11. Purify the product by column chromatography.

Data Summary Table

| Reducing Agent | Selectivity for Imine/Iminium Ion | pH Stability | Common Solvents | Key Considerations |

| NaBH(OAc)3 | High | Good | DCE, THF, MeCN | Excellent for one-pot reactions; generally does not require added acid.[4][5] |

| NaBH3CN | High | Good in acid | MeOH, EtOH | Toxic cyanide byproducts are a concern.[6] Effective at pH 4-5.[2] |

| NaBH4 | Low | Decomposes in acid | MeOH, EtOH | Can reduce aldehydes; best for stepwise procedures.[2][12] |

| H2/Catalyst (e.g., Pd/C) | High | Neutral | MeOH, EtOH, EtOAc | Not compatible with reducible functional groups (e.g., alkenes, nitro groups).[5][6] |

Visual Guides

Caption: General workflow for reductive amination.

Caption: Troubleshooting decision tree for low-yielding reactions.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Wikipedia. Reductive amination. [Link]

-

PMC. (n.d.). Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source. [Link]

-

Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Myers, A. (n.d.). Chem 115. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

-

MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

PMC. (2020, July 3). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. [Link]

-

Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

-

YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

-

SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. [Link]

-

Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

-

Wiley Online Library. (2016, March 1). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. [Link]

-

Sciforum. (n.d.). Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot. [Link]

-

Taylor & Francis eBooks. (n.d.). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. [Link]

-

Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product.[Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kanto.co.jp [kanto.co.jp]

- 10. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Handling hygroscopic nature of amine hydrochloride salts

Welcome to the Amine Hydrochloride Salt Technical Support Center .

This guide is structured as a tiered troubleshooting system designed to address the specific physicochemical challenges of amine hydrochloride (HCl) salts. Unlike simple inorganic salts, amine HCl salts combine an organic moiety with an ionic lattice, creating unique handling challenges regarding hygroscopicity, deliquescence, and electrostatic charging.

Module 1: The Physics of Failure

Why is my stable solid turning into a liquid?

Amine HCl salts are frequently hygroscopic (absorb moisture) and often deliquescent (absorb enough moisture to dissolve in it).

-

The Mechanism: The chloride ion (

) is a weak base with high hydrogen-bonding potential. When the lattice energy of the crystal is overcome by the hydration energy provided by atmospheric water, the crystal lattice collapses. -

The Consequence: This is not just a "wet solid."[1][2][3][4][5][6][7][8] It is a concentrated aqueous solution of the amine salt, which alters stoichiometry, catalyzes hydrolysis (if the amine is functionalized), and corrodes metal spatulas/balance pans due to local acidity.

Module 2: Critical Decision Tree (Workflow)

Before attempting to weigh or use the material, assess its current physical state using the logic flow below.

Figure 1: Decision matrix for handling amine HCl salts based on water content and physical state.

Module 3: Precision Weighing Protocols

User Issue: "The mass reading on the balance keeps climbing while I watch it." Diagnosis: Kinetic water uptake. As you weigh, the salt is actively pulling water from the air, invalidating your measurement.

Protocol A: Weighing by Difference (The Gold Standard)

This method eliminates the error caused by the salt absorbing water during the transfer.

-

Preparation: Dry the weighing bottle and cap in an oven; cool in a desiccator.

-

Load: Add approximately the amount of salt needed to the weighing bottle. Cap immediately.

-

Initial Weigh (

): Place the capped bottle on the balance. Record mass to 0.1 mg. -

Transfer: Remove the bottle from the balance. Over your reaction vessel, remove the cap, tap out the estimated required amount, and immediately recap .

-

Final Weigh (

): Weigh the capped bottle again. -

Calculation: Mass Transferred =

.

Why this works: The salt inside the bottle may absorb moisture, but the salt transferred is never exposed to the balance environment long enough to be measured incorrectly. You are measuring the loss of mass from the protected environment.

Protocol B: Static Electricity Management

User Issue: "The powder jumps off the spatula or sticks to the side of the glass." Cause: Dry amine salts are excellent electrical insulators. Friction generates static charge that cannot dissipate.[9]

-

Solution 1 (Ionizer): Use a U-shaped ionizer or anti-static gun (e.g., Zerostat) to neutralize the charge before weighing.

-

Solution 2 (Rest Time): If an ionizer is unavailable, place the vessel on the metal balance pan and wait 30–60 seconds before taring. The charge will slowly dissipate to the ground.

-

Solution 3 (Polonium Strips): Place a staticmaster® strip near the weighing area (uses Alpha particles to ionize air).

Module 4: Drying & Recovery (Crisis Management)

User Issue: "My salt is an oil/goo. Is it ruined?" Diagnosis: Deliquescence.[10] Unless hydrolysis has occurred (check via NMR), it is recoverable.

Method 1: Vacuum Oven (Standard)

-

Temperature: 60–80°C. (Note: Do not exceed 100°C unless the salt's melting point is known to be higher; amine salts can dissociate into free amine + HCl gas at high temps).

-

Pressure: <10 mbar.

-

Desiccant: Place a tray of

or KOH pellets in the bottom of the oven to act as a trap for the liberated water.

Method 2: Azeotropic Drying (For "Oiled Out" Salts)

If the salt is a liquid, oven drying may form a hard, non-porous glass that traps water inside.

-

Dissolve/Suspend the wet salt in Toluene or Heptane .

-

Reflux with a Dean-Stark trap. Water will separate from the solvent.

-

Once water stops collecting, cool and filter (if solid precipitates) or rotary evaporate (if soluble).

-

Result: Anhydrous crystalline solid.

Module 5: Storage & Environmental Control

Table 1: Desiccant Selection Guide

| Desiccant | Efficiency (Residual Water) | Capacity | Compatibility Notes |

| Phosphorus Pentoxide ( | Extremely High (< 0.02 mg/L) | Low | Best for recovery. Acidic. Forms a syrup when wet. |

| KOH / NaOH Pellets | High (0.01 mg/L) | Moderate | Recommended for Amine HCl salts. The basic atmosphere prevents HCl dissociation. |

| Silica Gel | Low (0.02 - 1.0 mg/L) | High | Good for general storage, not for drying wet salts. |

| Calcium Chloride ( | Moderate | High | Cheap, but can be messy if it deliquesces. |

The "Cold Storage" Trap:

-

Myth: "I should store hygroscopic salts in the fridge."

-

Reality: Storing in a fridge/freezer is dangerous unless the container is double-sealed and allowed to warm to room temperature before opening. If you open a cold bottle in humid room air, water will immediately condense on the salt, ruining it faster than if it were on the bench.

Module 6: Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |